molecular formula C11H17NO2 B14823277 3-(Tert-butoxy)-5-(methylamino)phenol

3-(Tert-butoxy)-5-(methylamino)phenol

Cat. No.: B14823277
M. Wt: 195.26 g/mol
InChI Key: YJPALIGZJJHEFS-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-(methylamino)phenol is an organic compound that features a tert-butoxy group, a methylamino group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-5-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method involves the protection of the phenol group followed by selective substitution reactions to introduce the tert-butoxy and methylamino groups. The reaction conditions often include the use of tert-butyl alcohol and methylamine as reagents, with catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The tert-butoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

3-(Tert-butoxy)-5-(methylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butoxy)-4-(methylamino)phenol
  • 3-(Tert-butoxy)-5-(ethylamino)phenol
  • 3-(Tert-butoxy)-5-(dimethylamino)phenol

Uniqueness

3-(Tert-butoxy)-5-(methylamino)phenol is unique due to the specific positioning of the tert-butoxy and methylamino groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(methylamino)-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-8(12-4)5-9(13)7-10/h5-7,12-13H,1-4H3

InChI Key

YJPALIGZJJHEFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)NC

Origin of Product

United States

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